molecular formula C8H10N2O6 B1588228 Cyclo(-asp-asp) CAS No. 35309-53-6

Cyclo(-asp-asp)

Cat. No. B1588228
CAS RN: 35309-53-6
M. Wt: 230.17 g/mol
InChI Key: NMAZZUSURHBTKP-IMJSIDKUSA-N
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Description

Cyclo(-asp-asp) is a small molecule that has been used in several laboratory experiments to study the biochemical and physiological effects of a variety of compounds. It is a cyclic peptide consisting of two aspartic acid residues linked together by a single bond. Cyclo(-asp-asp) has been found to have a wide range of applications in scientific research due to its ability to bind to a variety of proteins, enzymes, and receptors.

Scientific Research Applications

Endothelin Receptor Antagonism

Cyclo(-asp-asp) derivatives have been studied for their potent antagonist activity against endothelin receptors, particularly ETA and ETB. A specific cyclic hexapeptide was designed to possess not only a similar affinity to BQ-123 for the ETA receptor but also a higher affinity for the ETB receptor than BQ-123. This compound, modified to include 1-beta-aspartyl-4-phenylpiperazine (Asp(Php)) and 2-(2-thienyl)glycine (Thg), showed significant inhibition of [125I]ET-1 binding to ETA and ETB receptors, suggesting a potential role in modulating vasoconstriction mediated by these receptor subtypes (Kikuchi et al., 1994).

Integrin Antagonism and Cancer Therapy

The cyclic pentapeptide cyclo(-Arg-Gly-Asp-d-Phe-Val), related to cyclo(-asp-asp), is recognized as a promising anticancer drug candidate due to its potent and selective inhibition of αvβ3 integrin. This inhibition plays a crucial role in preventing angiogenesis and inducing apoptosis in vascular cells, highlighting the therapeutic potential of cyclo(-asp-asp) derivatives in cancer treatment (Dai, Su, & Liu, 2000).

Cyclotide Biosynthesis and Molecular Diversity

Cyclo(-asp-asp) derivatives, particularly cyclotides, are plant-derived cyclic peptides known for their diverse biological activities. The cyclic nature of cyclotides, including an essential C-terminal Asn/Asp (Asx) processing signal, suggests a gene-determined biosynthesis pathway. This discovery aids in understanding the molecular diversity and biosynthesis of cyclic peptides, offering insights into their potential pharmaceutical applications (Serra et al., 2016).

Bioactive Cyclic Dipeptides

Cyclic dipeptides, including those with cyclo(-asp-asp) structures, have been identified as a class of bioactive peptides with physiological and/or pharmacological activities in mammals. These compounds are found endogenously in both the animal and plant kingdoms and exhibit a range of activities, from inhibiting melanocyte-stimulating hormone release to affecting gastrointestinal motility. Their simple structure and bioactivity suggest potential for future pharmaceutical applications (Prasad, 1995).

Enzymatic Backbone Cyclization for Peptide Stability

Research on cyclotides has highlighted the role of asparaginyl endopeptidases (AEPs) in the backbone cyclization of peptides, a process that significantly enhances peptide stability. This enzymatic cyclization, demonstrated using a recombinant AEP from the cyclotide-producing plant Oldenlandia affinis, is crucial for producing stable, cyclic peptides with pharmaceutical potential, including those related to cyclo(-asp-asp) (Harris et al., 2015).

properties

IUPAC Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6/c11-5(12)1-3-7(15)10-4(2-6(13)14)8(16)9-3/h3-4H,1-2H2,(H,9,16)(H,10,15)(H,11,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZZUSURHBTKP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426346
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,5S)-5-(carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic acid

CAS RN

35309-53-6
Record name 2,2'-[(2S,5S)-3,6-Dioxopiperazine-2,5-diyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-asp-asp)
Reactant of Route 2
Cyclo(-asp-asp)
Reactant of Route 3
Cyclo(-asp-asp)
Reactant of Route 4
Cyclo(-asp-asp)
Reactant of Route 5
Cyclo(-asp-asp)
Reactant of Route 6
Cyclo(-asp-asp)

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